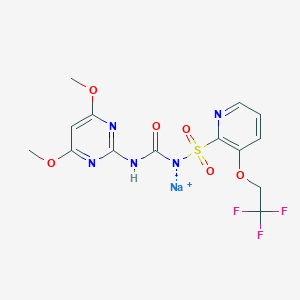

三氟草醚钠

描述

Trifloxysulfuron-sodium is a post-emergence herbicide . It is a sulfonylurea class herbicide that is particularly developed for weed control in sugarcane and cotton . It was commercialized by Syngenta in 2001 for use in all major cotton and sugarcane production areas .

Molecular Structure Analysis

The chemical formula of Trifloxysulfuron-sodium is C14H13F3N5NaO6S . The molecular structure includes a pyrimidine ring and a pyridine ring, both of which are attached to a sulfonylurea group .

Physical And Chemical Properties Analysis

Trifloxysulfuron-sodium is a white solid . It has a high aqueous solubility and is relatively volatile . Based on its chemical properties, it is mobile and may leach to groundwater in some situations .

科学研究应用

Weed Control in Cotton

Trifloxysulfuron-sodium is used for weed control in cotton (Gossypium hirsutum). It has been found to be effective against weeds like Florida beggarweed, redweed, and pitted morningglory . The addition of 0.25% (v/v) nonionic surfactant (NIS) to trifloxysulfuron-sodium, regardless of rate, increased sicklepod control 10 to 50% 6 and 19 weeks after planting .

Control of Smallflower Morningglory

A sequential application of fluometuron PRE followed by trifloxysulfuron-sodium POST provided better control of smallflower morningglory than trifloxysulfuron-sodium alone .

Increase in Cotton Yield

Cotton treated with trifloxysulfuron-sodium yielded higher than the non-treated check and early POST treatments that included 0.25% v/v NIS yielded approximately 20% higher than non-NIS treatments .

Tolerance in Pima and Upland Cotton

Trifloxysulfuron-sodium (Envoke) is an acetolactate synthase-inhibitor herbicide and can be used to control many broadleaf weeds and nutsedges in cotton production . Pima cotton and many Upland cotton lines are highly tolerant to trifloxysulfuron with no or little crop injury .

Genotypic Variation in Response to the Herbicide

There is a lack of information on genotypic variation in response to the herbicide. However, a study found that the response to trifloxysulfuron within Upland cotton is highly variable .

Stunting Effect Similar to Mepiquat Chloride

Trifloxysulfuron-sodium (TFS), an acetolactate synthase-inhibiting herbicide, utilized postemergence in cotton (Gossypium hirsutum L.) to control certain broadleaf weeds, has been reported to cause stunting visually similar to mepiquat chloride (MC) application .

作用机制

Target of Action

Trifloxysulfuron-sodium primarily targets the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids such as valine and isoleucine .

Mode of Action

The herbicide acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential amino acids valine and isoleucine . The disruption in the production of these amino acids hampers protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Trifloxysulfuron-sodium is the biosynthesis of branched-chain amino acids . By inhibiting the ALS enzyme, the herbicide prevents the production of valine and isoleucine . These amino acids are vital for protein synthesis and plant growth .

Pharmacokinetics

Trifloxysulfuron-sodium is a systemic herbicide that moves throughout the plant tissue . It is absorbed by the roots, stems, and leaves of the plant and can be translocated both upwards and downwards within the plant . The herbicide is moderately persistent in soil systems but is generally non-persistent in aquatic systems .

Result of Action

The inhibition of ALS leads to a disruption in the synthesis of essential amino acids, which in turn hampers protein synthesis and plant growth . This results in the plant ceasing to grow soon after treatment, with plant death and decomposition occurring over several weeks . The leaves of susceptible plants normally turn yellow, red, or purple after several days, followed by necrosis and death of the growing point .

Action Environment

Trifloxysulfuron-sodium is relatively volatile and, based on its chemical properties, is mobile and may leach to groundwater in some situations . It is moderately persistent in soil systems but is generally non-persistent in aquatic systems . Environmental factors such as soil type, rainfall, and temperature can influence the herbicide’s action, efficacy, and stability .

安全和危害

属性

IUPAC Name |

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEIWEXHHOXPGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N5NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040222 | |

| Record name | Trifloxysulfuron-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199119-58-9 | |

| Record name | Trifloxysulfuron-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199119589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifloxysulfuron-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium (4,6-dimethoxypyrimidin-2-yl)({[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonyl}carbamoyl)azanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLOXYSULFURON-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN8A53M01Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

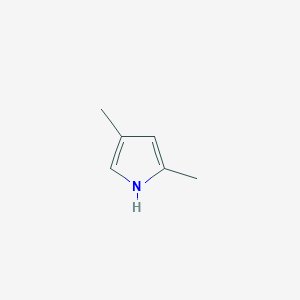

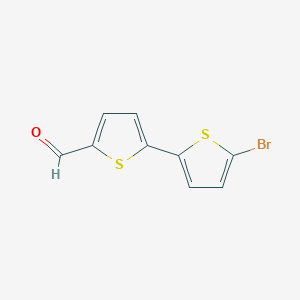

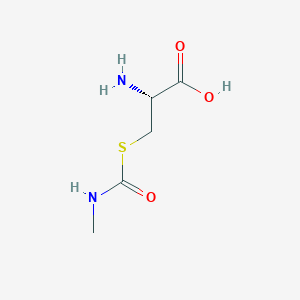

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of trifloxysulfuron-sodium?

A1: Trifloxysulfuron-sodium is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, ]

Q2: What are the downstream effects of ALS inhibition by trifloxysulfuron-sodium?

A2: Inhibition of ALS leads to a shortage of branched-chain amino acids, which are crucial for protein synthesis and cell growth. [, ] This ultimately results in the cessation of growth and death of susceptible plants. [, , ]

Q3: What is the molecular formula and weight of trifloxysulfuron-sodium?

A3: Trifloxysulfuron-sodium has a molecular formula of C16H13F3N4O6S·Na and a molecular weight of 454.36 g/mol. []

Q4: Does the addition of adjuvants influence the efficacy of trifloxysulfuron-sodium?

A4: Yes, studies indicate that the efficacy of trifloxysulfuron-sodium is significantly enhanced by the addition of adjuvants like nonionic surfactants (NIS), organosilicones, or oil-based adjuvants. [, ]

Q5: How does rainfall affect the performance of trifloxysulfuron-sodium?

A5: Excessive rainfall can negatively impact the efficacy of trifloxysulfuron-sodium, potentially by leaching the herbicide below the root zone of target weeds. []

Q6: Is there evidence suggesting that trifloxysulfuron-sodium might be detrimental to beneficial soil microorganisms?

A6: Research indicates that trifloxysulfuron-sodium can impact soil microbial activity. For instance, a study observed a reduction in soil microbial biomass and an increase in the metabolic quotient in soils treated with trifloxysulfuron-sodium. []

Q7: Which weed species are effectively controlled by trifloxysulfuron-sodium?

A7: Trifloxysulfuron-sodium effectively controls various weed species, including Florida beggarweed (Desmodium tortuosum), pitted morningglory (Ipomoea lacunosa), redweed (Melochia corchorifolia), and sicklepod (Senna obtusifolia). [] It also demonstrates good control of torpedograss (Panicum repens) under suitable rainfall conditions. []

Q8: Are there weed species that exhibit resistance to trifloxysulfuron-sodium?

A8: While trifloxysulfuron-sodium provides excellent control of many weed species, it has shown poor control of smallflower morningglory (Jacquemontia tamnifolia) in cotton. []

Q9: In which crops is trifloxysulfuron-sodium registered for use?

A9: Trifloxysulfuron-sodium is registered for use in various crops, including cotton, sugarcane, and bermudagrass turf. [, , ]

Q10: What are the potential benefits of using trifloxysulfuron-sodium in combination with other herbicides?

A10: Combining trifloxysulfuron-sodium with other herbicides, such as fluometuron, can provide better control of certain weed species like smallflower morningglory compared to using trifloxysulfuron-sodium alone. [] This strategy can also help to prevent the development of herbicide resistance in weed populations.

Q11: Can trifloxysulfuron-sodium be used as part of an integrated weed management strategy?

A11: Yes, research suggests that integrating mechanical weed control methods, such as plowing and disking, with applications of trifloxysulfuron-sodium can effectively manage weeds like Cyperus rotundus in sugarcane fields. [] This approach combines the benefits of both methods for a more robust and sustainable weed management program.

Q12: Are there concerns about the leaching potential of trifloxysulfuron-sodium and its impact on groundwater?

A13: Research indicates that trifloxysulfuron-sodium can leach through the soil profile, especially in acidic soils and under heavy rainfall conditions. [, , ] This leaching potential raises concerns about the contamination of groundwater resources, highlighting the need for careful management practices when using this herbicide.

Q13: What is being done to assess and mitigate the environmental risks associated with trifloxysulfuron-sodium?

A14: Studies have investigated the adsorption and desorption characteristics of trifloxysulfuron-sodium in various soil types. [] Understanding these properties is crucial in predicting the herbicide's behavior and potential for movement in the environment. This knowledge can then be used to develop effective strategies for minimizing off-target movement and environmental contamination.

Q14: Can phytoremediation be employed to remediate soil contaminated with trifloxysulfuron-sodium?

A15: Yes, research suggests that certain plant species, such as Stizolobium aterrimum (black velvet bean) and Canavalia ensiformis (jack bean), can be used for phytoremediation of trifloxysulfuron-sodium contaminated soils. [, , , , ] These plants demonstrate an ability to reduce the levels of trifloxysulfuron-sodium in the soil, potentially mitigating its negative environmental impact.

Q15: What factors influence the effectiveness of phytoremediation using S. aterrimum and C. ensiformis?

A16: The effectiveness of phytoremediation using these species can be influenced by various factors, including the level of soil contamination, plant population density, and soil moisture content. [, , , ] Understanding these factors is crucial for optimizing phytoremediation strategies and achieving efficient removal of trifloxysulfuron-sodium from contaminated soils.

Q16: What are some potential areas for future research on trifloxysulfuron-sodium?

A17: Future research on trifloxysulfuron-sodium could focus on:* Developing formulations or application methods that minimize its leaching potential and environmental impact.* Investigating the long-term effects of trifloxysulfuron-sodium on soil microbial communities and soil health.* Identifying and characterizing the mechanisms of resistance to trifloxysulfuron-sodium in weed species.* Exploring the use of biosurfactants as safer alternatives to synthetic adjuvants for enhancing herbicide efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)